REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[O:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1.S([O-])([O-])(=O)=O.[Na+].[Na+].C(O[CH2:20][CH3:21])C>>[C:21]1([CH2:9][CH2:8][CH2:7][C:6](=[O:5])[CH2:1][CH3:2])[CH:20]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3.4|
|
Name
|
N-4-bromobenzyl-N-4-phenylbut-1-oyl-4-O-methylhydroxylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenoxymethyl-copoly(styrene-1%-divinylbenzene)
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is agitated for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 2 M HCl (aq) (approx. pH 3
|
Type
|
CUSTOM
|
Details
|
is obtained)
|
Type
|
STIRRING
|
Details
|
The mixture is agitated for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered through a plug of silica gel
|
Type
|
WASH
|
Details
|
washed thoroughly with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |